Cas no 133155-82-5 (Methyl 3-formylpicolinate)

Methyl 3-formylpicolinate is a versatile heterocyclic compound featuring both an ester and an aldehyde functional group on a pyridine backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The aldehyde group enables further derivatization through condensation or nucleophilic addition reactions, while the ester moiety offers additional reactivity for hydrolysis or transesterification. Its high purity and stability under standard conditions ensure reliable performance in multi-step synthetic pathways. The compound is particularly useful in the preparation of pyridine-based ligands, bioactive molecules, and coordination complexes, offering chemists a flexible building block for tailored molecular design.
Methyl 3-formylpicolinate structure
Methyl 3-formylpicolinate structure
Product Name:Methyl 3-formylpicolinate
CAS No:133155-82-5
MF:C8H7NO3
MW:165.146082162857
MDL:MFCD11100670
CID:860289
PubChem ID:10877473
Update Time:2025-06-13

Methyl 3-formylpicolinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-formylpicolinate
    • Methyl 3-formyl-2-pyridinecarboxylate
    • METHYL 3‐FORMYL‐2‐PYRIDINECARBOXYLATE
    • methyl 3-formylpyridine-2-carboxylate
    • 3-Formyl-2-pyridinecarboxylicacid methyl ester
    • 2-Pyridinecarboxylicacid,3-formyl-,methylester(9CI)
    • 3-Formyl-2-pyridinecarboxylic Acid Methyl Ester
    • PSXKRBGWRMVIPG-UHFFFAOYSA-N
    • FCH888259
    • 6055AA
    • OR302202
    • AX8166892
    • ST24047832
    • 2-Pyridinecarboxylic acid, 3-formyl-, methyl ester
    • 133155-82-5
    • DS-15730
    • SB52833
    • DB-062958
    • SCHEMBL2561503
    • CS1479
    • MFCD11100670
    • DTXSID70446739
    • Methyl3-formylpicolinate
    • AKOS006307657
    • EN300-702808
    • Z1198311042
    • MDL: MFCD11100670
    • Inchi: 1S/C8H7NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-5H,1H3
    • InChI Key: PSXKRBGWRMVIPG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C=O)=CC=CN=1)=O

Computed Properties

  • Exact Mass: 165.04300
  • Monoisotopic Mass: 165.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 56.3

Experimental Properties

  • Density: 1.249
  • Boiling Point: 322.7°C at 760 mmHg
  • Flash Point: 148.9°C
  • Refractive Index: 1.561
  • PSA: 56.26000
  • LogP: 0.68070

Methyl 3-formylpicolinate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 3-formylpicolinate Suppliers

Amadis Chemical Company Limited
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(CAS:133155-82-5)Methyl 3-formylpicolinate
Order Number:A888180
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:23
Price ($):226.0/563.0
Email:sales@amadischem.com

Additional information on Methyl 3-formylpicolinate

Methyl 3-formylpicolinate (CAS No. 133155-82-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-formylpicolinate, identified by the chemical compound code CAS No. 133155-82-5, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its versatile applications in drug development and biochemical research. The 3-formylpicolinate moiety, a derivative of picolinic acid, plays a pivotal role in the synthesis of various pharmacologically active molecules, making it an indispensable component in modern medicinal chemistry.

The structural framework of Methyl 3-formylpicolinate consists of a pyridine ring substituted with a formyl group at the third position and a methyl ester at the carboxyl end. This configuration endows the compound with both reactivity and stability, facilitating its use in multiple synthetic pathways. The formyl group, in particular, serves as a versatile handle for further functionalization, enabling chemists to construct more complex molecules with precision and efficiency.

In the context of contemporary pharmaceutical research, Methyl 3-formylpicolinate has been extensively utilized as a precursor in the synthesis of various therapeutic agents. Its role in constructing heterocyclic scaffolds is particularly noteworthy, as heterocycles are prevalent in many drugs due to their biological activity and favorable pharmacokinetic properties. For instance, derivatives of Methyl 3-formylpicolinate have been incorporated into the development of antimicrobial agents, where the formyl group can be further transformed into more reactive aldehyde or carboxylic acid functionalities.

Recent advancements in synthetic methodologies have further highlighted the importance of Methyl 3-formylpicolinate. Researchers have explored novel catalytic systems that enhance the efficiency of reactions involving this intermediate. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents into the pyridine ring, expanding the library of possible derivatives. These innovations not only streamline synthetic routes but also open up new avenues for drug discovery.

The compound's utility extends beyond antibiotic development. Methyl 3-formylpicolinate has also been implicated in the synthesis of anti-inflammatory and anticancer agents. The formyl group's ability to participate in condensation reactions allows for the formation of Schiff bases and other nitrogen-containing heterocycles, which are known for their therapeutic potential. Furthermore, modifications at different positions on the pyridine ring can lead to compounds with enhanced binding affinity to biological targets, improving drug efficacy.

From a biochemical perspective, Methyl 3-formylpicolinate serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its incorporation into substrates and inhibitors allows researchers to probe the function of enzymes such as aldolases and transaminases. Such studies contribute to our understanding of fundamental biological processes and can inform the design of enzyme inhibitors for therapeutic purposes.

The synthesis of Methyl 3-formylpicolinate itself is an area of active research. Recent studies have focused on optimizing production methods to achieve higher yields and purities while minimizing environmental impact. Green chemistry principles have been applied, with an emphasis on solvent-free reactions and catalytic processes that reduce waste generation. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.

In conclusion, Methyl 3-formylpicolinate (CAS No. 133155-82-5) is a multifaceted compound with far-reaching implications in pharmaceutical chemistry and biochemistry. Its unique structural features make it an invaluable intermediate for constructing complex drug molecules, while its reactivity allows for diverse functionalization strategies. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its role as a cornerstone in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:133155-82-5)Methyl 3-formylpicolinate
A888180
Purity:99%/99%
Quantity:250mg/1g
Price ($):226.0/563.0
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